4-(3-Methoxyphenyl)-4H-1,2,4-triazole-3-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-Methoxyphenyl)-4H-1,2,4-triazole-3-carbaldehyde is an organic compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This specific compound is characterized by the presence of a methoxyphenyl group attached to the triazole ring, along with an aldehyde functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Methoxyphenyl)-4H-1,2,4-triazole-3-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-methoxybenzohydrazide with formic acid and acetic anhydride, leading to the formation of the triazole ring. The reaction is usually carried out under reflux conditions, and the product is purified through recrystallization or chromatography techniques .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the production .
Chemical Reactions Analysis
Types of Reactions
4-(3-Methoxyphenyl)-4H-1,2,4-triazole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The methoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles such as thiols and amines can be used for substitution reactions.
Major Products Formed
Oxidation: 4-(3-Methoxyphenyl)-4H-1,2,4-triazole-3-carboxylic acid.
Reduction: 4-(3-Methoxyphenyl)-4H-1,2,4-triazole-3-methanol.
Substitution: Various substituted triazole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential anticancer, antimicrobial, and antifungal activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-(3-Methoxyphenyl)-4H-1,2,4-triazole-3-carbaldehyde involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The compound’s structure allows it to form hydrogen bonds and hydrophobic interactions with target proteins, leading to its biological effects. Additionally, the presence of the aldehyde group can facilitate covalent bonding with nucleophilic residues in proteins .
Comparison with Similar Compounds
Similar Compounds
4-(4-Methoxyphenyl)-4H-1,2,4-triazole-3-carbaldehyde: Similar structure but with a different position of the methoxy group.
4-(3-Hydroxyphenyl)-4H-1,2,4-triazole-3-carbaldehyde: Similar structure but with a hydroxyl group instead of a methoxy group.
4-(3-Methoxyphenyl)-4H-1,2,4-triazole-3-methanol: Similar structure but with an alcohol group instead of an aldehyde group.
Uniqueness
4-(3-Methoxyphenyl)-4H-1,2,4-triazole-3-carbaldehyde is unique due to the specific positioning of the methoxy group and the presence of the aldehyde functional group. These structural features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C10H9N3O2 |
---|---|
Molecular Weight |
203.20 g/mol |
IUPAC Name |
4-(3-methoxyphenyl)-1,2,4-triazole-3-carbaldehyde |
InChI |
InChI=1S/C10H9N3O2/c1-15-9-4-2-3-8(5-9)13-7-11-12-10(13)6-14/h2-7H,1H3 |
InChI Key |
ARGMCJDCBWMDPB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)N2C=NN=C2C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.